molecular formula C6H8N2O2S B3297180 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid CAS No. 89532-85-4

2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid

Cat. No.: B3297180
CAS No.: 89532-85-4
M. Wt: 172.21 g/mol
InChI Key: SUGCYSKUDKOKDX-UHFFFAOYSA-N
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Description

2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid is a compound that features a thiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atomsThe thiazole ring is known for its aromaticity and reactivity, making it a versatile scaffold in drug design and other chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid typically involves the reaction of 4-methyl-2-aminothiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole ring attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-4-3-11-6(8-4)7-2-5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGCYSKUDKOKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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